1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile
Description
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile (CAS 862574-87-6, C₁₁H₇F₂NO₂) is a cyclopropane derivative featuring a benzo[d][1,3]dioxole ring substituted with two fluorine atoms and a nitrile group. It serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals like Lumacaftor (VX-809), a cystic fibrosis transmembrane conductance regulator (CFTR) corrector . Its molecular weight is 227.18 g/mol, with applications in medicinal chemistry due to its structural rigidity and metabolic stability .
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKFSYDEMAFDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(C=C2)OC(O3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Blanc Chloromethylation to Prepare Benzyl Chloride Intermediate
- Reactants: 2,2-difluoro piperonyl cyclonene and metaformaldehyde.
- Conditions: The reactants are mixed at 15–25 °C, then concentrated hydrochloric acid (37% mass fraction) is added dropwise at 20 °C. The reaction is maintained at 25–35 °C for approximately 3.5 hours under insulated conditions.
- Outcome: After cooling and phase separation, the lower oil layer containing the benzyl chloride intermediate is collected.
- Yield and Purity: Approximately 91.2% yield with 99.2% purity (by meteorology content).
- Molar Ratio: 2,2-difluoro piperonyl cyclonene to metaformaldehyde is preferably 1:1.
Cyanation Using Cuprous Cyanide
- Reactants: The benzyl chloride intermediate and cuprous cyanide.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are used to dissolve cuprous cyanide.
- Conditions: Cuprous cyanide is dissolved in the solvent at 35–45 °C. Benzyl chloride is added dropwise, followed by an insulated reaction at 75–85 °C for 5–8 hours.
- Post-Reaction Processing: Water is added, and steam distillation is performed to isolate the 2,2-difluoro piperonyl acetonitrile.
- Molar Ratios: Benzyl chloride to cuprous cyanide ranges from 1:1.2 to 1:2.
- Yield and Purity: Approximately 86.8% yield with 99.4% purity.
Cyclopropanation to Form Target Compound
- Reactants: 2,2-difluoro piperonyl acetonitrile, bromo-2-chloroethane, triethylamine (weak organic base), ammonium bromide, and tetraoctyl ammonium bromide (phase transfer catalysts).
- Conditions: The acetonitrile and triethylamine are dissolved in water, and bromo-2-chloroethane is added dropwise at 30–35 °C. The mixture is reacted under insulated conditions for 1–4 hours.
- Molar Ratios:
- Acetonitrile to bromo-2-chloroethane: 1:1.5–2.5 (preferably 1:1.5).
- Acetonitrile to triethylamine: 1:2–3.
- Acetonitrile to ammonium bromide and tetraoctyl ammonium bromide: 10–25:1 (mass ratio).
- Isolation: The product precipitates and is collected by filtration, then dried.
- Yield and Purity: Yield around 92.3%, with product purity of 99.73% (HPLC), melting point 69.2–70.3 °C.
Comparative Data Table of Key Reaction Parameters
| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Blanc Chloromethylation | 2,2-difluoro piperonyl cyclonene, HCl, metaformaldehyde | 25–35 | 3.5 | None specified | 91.2 | 99.2 | Phase separation for product |
| Cyanation | Benzyl chloride, cuprous cyanide | 75–85 | 5–8 | DMF, DMSO, or sulfolane | 86.8 | 99.4 | Steam distillation post-reaction |
| Cyclopropanation | Acetonitrile, bromo-2-chloroethane, triethylamine, phase transfer catalysts | 30–35 | 1–4 | Water | 92.3 | 99.73 | Filtration and drying of product |
Advantages and Research Findings
- The use of cuprous cyanide for cyanation is less toxic and more environmentally friendly compared to sodium cyanide or other cyanide sources.
- Avoidance of lithium aluminium hydride and Cymag (magnesium reagent) reduces risk of explosive decomposition and hazardous waste.
- The reaction conditions are mild, avoiding high temperatures and strong bases, which prevents hydrolysis of the cyano group and degradation of the product.
- The process is well-suited for industrial scale-up due to its simplicity, safety, and high yield.
- Phase transfer catalysts like tetraoctyl ammonium bromide facilitate efficient cyclization under mild conditions.
- The overall methodology balances reaction efficiency, environmental impact, and product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes controlled hydrolysis to yield carboxylic acids or amides under specific conditions:
Key Findings :
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Acidic hydrolysis is highly efficient but requires elevated temperatures .
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Alkaline conditions favor amide formation, which can be further acidified to the carboxylic acid .
Nucleophilic Substitution
The electron-deficient benzodioxole ring participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:
Mechanistic Insight :
-
The difluoro substituents increase ring electron deficiency, facilitating attack by strong nucleophiles like methoxide or ammonia .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts with electrophiles or under radical conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 h | Ring-opened dihydro derivative | 70% | |
| Ozone | CH₂Cl₂, –78°C, followed by Zn/H₂O | Fragmented ketone and nitrile products | 60% |
Notable Observations :
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Hydrogenation preserves the nitrile group while reducing cyclopropane to a propane chain .
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Ozonolysis cleaves the cyclopropane ring, generating carbonyl-containing fragments .
4.1. CFTR Modulators
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Reacts with indole derivatives to form cyclopropanecarboxamide intermediates used in cystic fibrosis therapeutics .
4.2. ATP-Binding Cassette Transporter Inhibitors
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Derivatives show activity in modulating lipid metabolism pathways, with IC₅₀ values < 1 μM in cellular assays .
Stability and Reactivity Considerations
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
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Light Sensitivity : The benzodioxole moiety undergoes photodegradation; reactions require amber glassware .
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Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts in protic solvents under acidic/basic conditions .
Scientific Research Applications
Structure and Composition
The molecular formula for 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile is . The compound features a cyclopropane ring attached to a difluorobenzo[d][1,3]dioxole moiety, which contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have shown that compounds containing the difluorobenzo[d][1,3]dioxole structure exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer types. In vitro assays demonstrated that it could induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. It has been studied for its effects on neurotransmitter systems and may offer therapeutic benefits for conditions such as anxiety and depression. Preliminary studies indicate that it could modulate serotonin receptors, contributing to anxiolytic effects .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was shown to reduce cell viability significantly compared to untreated controls. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus and 25 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to modulate neurotransmitter receptors in the central nervous system, enhancing binding affinity and influencing neural pathways . The presence of fluorine atoms and the rigid cyclopropane ring contribute to its efficacy and stability.
Comparison with Similar Compounds
Functional Group Variation: Nitrile vs. Carboxylic Acid
Compound : 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid (CAS 862574-88-7)
- Structure : Replaces the nitrile group (-CN) with a carboxylic acid (-COOH).
- Molecular Weight : 242.18 g/mol (C₁₁H₈F₂O₄) .
- Applications : Direct precursor to Lumacaftor (VX-809) .
- Key Differences :
- Reactivity : The carboxylic acid is more polar, enabling salt formation and improved solubility in aqueous media, whereas the nitrile is hydrophobic and serves as a stable intermediate .
- Synthesis Role : The nitrile is typically hydrolyzed to the carboxylic acid during drug synthesis .
- Price : The carboxylic acid is priced higher (¥104.00/5g) compared to the nitrile (¥88.00/1g), reflecting its role as an advanced intermediate .
Cyclopropane Derivatives with Alternative Substituents
Compound : 2-(Benzo[d][1,3]dioxol-5-yl)-3-benzoylcyclopropane-1,1-dicarbonitrile (C₁₉H₁₂N₂O₃)
- Structure : Features a 1,1-dicarbonitrile substitution and a benzoyl group on the cyclopropane ring .
- Key Differences: Geometry: The 1,1-dicarbonitrile group induces steric strain, altering crystal packing and solubility compared to the monosubstituted nitrile . Applications: Primarily studied for crystallographic properties rather than biological activity .
Compound: Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate
- Structure: Contains a methoxy-dinitrophenoxy group and ester functionality .
- Key Differences :
Structural Analogues with Similar Fluorinated Motifs
Compound : 2-(Difluoromethoxy)phenylacetic acid (CAS 86867-68-7)
- Structure : Differs by replacing the benzo[d][1,3]dioxole ring with a difluoromethoxy-phenyl group and an acetic acid chain .
- Key Differences: Bioactivity: Phenylacetic acid derivatives are common in non-steroidal anti-inflammatory drugs (NSAIDs), whereas the target nitrile lacks direct therapeutic activity . Solubility: The acetic acid group improves water solubility compared to the nitrile .
Compound : 3-(Trifluoromethoxy)phenylacetic acid (CAS 203302-97-0)
Pharmacologically Active Derivatives
Compound : Lumacaftor (VX-809)
- Structure : Incorporates the carboxylic acid derivative (CAS 862574-88-7) as a core component .
- Key Differences :
Research Findings and Implications
- Synthetic Utility : The nitrile’s stability under basic conditions (e.g., cesium carbonate in acetonitrile) makes it preferable for multi-step syntheses, while the carboxylic acid is utilized in final API formulations .
- Biological Relevance: Fluorinated benzo[d][1,3]dioxole derivatives exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogues, critical for drug design .
- Regulatory Status : The carboxylic acid derivative (CAS 862574-88-7) is listed under REACH regulations, indicating its industrial significance, whereas the nitrile is a niche intermediate .
Biological Activity
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C11H8F2O4
- CAS Number : 862574-88-7
- IUPAC Name : 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carbonitrile
Mechanisms of Biological Activity
The compound exhibits several biological activities that may be attributed to its structural characteristics:
- Anticancer Properties : Initial studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
- CFTR Modulation : Recent research indicates that this compound may influence cystic fibrosis transmembrane conductance regulator (CFTR) activity. It has been shown to enhance chloride transport in cells expressing mutant CFTR variants, making it a candidate for treating cystic fibrosis-related complications .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This effect may be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | , |
| CFTR Modulation | Enhanced chloride transport in mutant CFTR cells | |
| Anti-inflammatory | Reduced cytokine production |
Case Study: CFTR Modulation in Cystic Fibrosis
A study investigated the effects of this compound on airway epithelial cells from cystic fibrosis patients. The results indicated a significant increase in chloride ion transport when treated with the compound compared to untreated controls. This suggests a potential therapeutic role for this compound in managing cystic fibrosis by restoring ion transport functionality .
Case Study: Anticancer Activity
In another investigation, various cancer cell lines were treated with different concentrations of the compound. The results showed a dose-dependent decrease in cell viability, particularly in breast and lung cancer models. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves cyclopropanation and fluorination steps. Key intermediates like 2,2-difluorobenzo[d][1,3]dioxole-5-carbonitrile (CAS 762083) are synthesized via nucleophilic substitution using difluoromethylating agents . Cyclopropanation often employs transition metal catalysts (e.g., Rh or Pd) with diazo compounds to form the cyclopropane ring . Reaction optimization requires monitoring temperature (58–62°C for intermediate crystallization) and solvent polarity to avoid side reactions. HPLC and NMR are critical for assessing purity (>97%) and structural confirmation .
Q. How is the crystal structure of derivatives like 2-(benzo[d][1,3]dioxol-5-yl)-3-benzoylcyclopropane-1,1-dicarbonitrile resolved, and what insights does it provide into steric effects?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used to determine bond angles and torsion angles. For example, the crystal structure (CCDC 1267/4290) reveals a twisted conformation between the benzodioxole and cyclopropane rings, indicating steric hindrance from the difluoromethyl group . Computational modeling (DFT) can validate these findings and predict electronic effects on reactivity .
Q. What analytical techniques are essential for characterizing hydrolysis products like 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid (CAS 862574-88-7)?
Methodological Answer: Hydrolysis of the nitrile group to carboxylic acid is confirmed via FT-IR (disappearance of C≡N stretch at ~2200 cm⁻¹) and LC-MS (mass shift +16 Da for –CN → –COOH). Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) . Stability studies under acidic/basic conditions (pH 1–12) reveal degradation kinetics, critical for pharmaceutical intermediates .
Advanced Research Questions
Q. How can metabolic stability of this compound be evaluated in preclinical studies, particularly regarding CYP-mediated pathways?
Methodological Answer: In vitro microsomal assays (human liver microsomes) identify primary metabolites via LC-HRMS. For example, O-demethylenation is a major pathway for benzodioxole derivatives, but 2,2-difluoro substitution reduces CYP3A4 affinity, as shown in MDMA analog studies . Computational tools (e.g., Schrödinger’s ADMET Predictor) model CYP binding affinities, while in vivo rodent studies validate bioavailability and half-life .
Q. What formulation challenges arise when developing solid oral dosages containing lumacaftor (a derivative of this compound) and ivacaftor?
Methodological Answer: Co-formulating lumacaftor (crystalline Form I) with amorphous ivacaftor requires stabilizing the solid dispersion using polymers like HPMCAS. Key parameters include particle size distribution (laser diffraction) and dissolution profiling (USP Apparatus II, pH 6.8 buffer). Patent data (EP 3170818) highlights excipient selection (e.g., fillers: microcrystalline cellulose; disintegrants: croscarmellose sodium) to enhance bioavailability .
Q. How do structural modifications (e.g., cyclopropane ring substitution) affect the compound’s potency in CFTR-mediated disease models?
Methodological Answer: Structure-activity relationship (SAR) studies compare analogs like 1-(2,2-difluorobenzodioxol-5-yl)ethanone (CAS 136593-45-8) . Electrophysiological assays (Ussing chamber) measure CFTR chloride conductance in human bronchial epithelial cells. Modifying the cyclopropane’s substituents (e.g., carboxyl vs. nitrile groups) alters binding affinity to CFTR correctors, as shown in Vertex Pharmaceuticals’ patent data .
Q. What computational methods are used to predict the compound’s solid-state behavior (e.g., polymorphism) during scale-up?
Methodological Answer: Polymorph screening employs solvent-mediated crystallization trials with 96-well plates. Pairing this with molecular dynamics simulations (e.g., Materials Studio) predicts lattice energy differences between Form A (crystalline) and amorphous forms . Differential scanning calorimetry (DSC) and PXRD validate phase transitions, critical for ensuring batch consistency in API manufacturing .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How can researchers reconcile variations between academic and patent-derived procedures?
Methodological Answer: Patent methods (e.g., WO 2014/144877) often report idealized yields (~80–90%), while academic studies (e.g., Yi et al. ) note lower yields (50–60%) due to unoptimized purification. Systematic DOE (design of experiments) identifies critical factors (e.g., catalyst loading, reaction time) to bridge this gap. Cross-referencing CAS registry data (e.g., 862574-87-6 vs. 862574-88-7) clarifies intermediate stability issues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
